molecular formula C8H4F3N3O B13541297 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one

Cat. No.: B13541297
M. Wt: 215.13 g/mol
InChI Key: IDOVQNPDWTYPBV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one is a compound that belongs to the class of organic compounds known as imidazo[1,2-a]pyrazines. These compounds are characterized by a fused bicyclic structure that includes an imidazole ring and a pyrazine ring. The presence of the trifluoromethyl group adds significant chemical stability and unique reactivity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one typically involves a one-pot reaction. One common method involves the reaction of (E/Z)-3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one with 4-methylpyridin-2-amine. This reaction provides multiple intermolecular non-covalent interactions, which are crucial for the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable methods such as [3+2] cycloaddition reactions. These methods are efficient and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one imparts unique chemical stability and reactivity, distinguishing it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-imidazo[1,2-a]pyrazin-3-ylethanone

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)5-3-13-6-4-12-1-2-14(5)6/h1-4H

InChI Key

IDOVQNPDWTYPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C(=O)C(F)(F)F

Origin of Product

United States

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